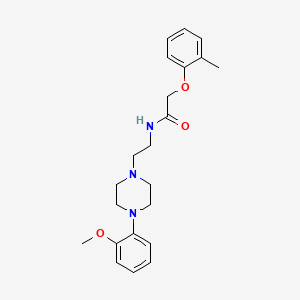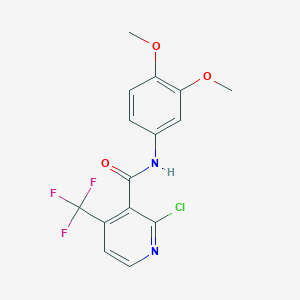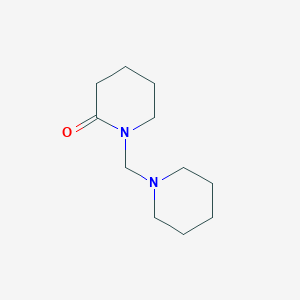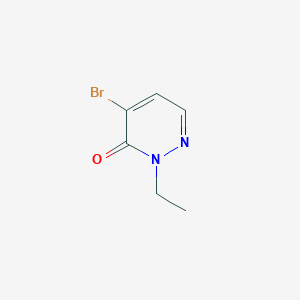
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with the α1-AR, displaying a high affinity for this receptor . The binding affinity of the compound to the α1-AR is in the range of 22 nM to 250 nM . This interaction results in the modulation of the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ar is known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with the α1-AR could potentially affect these physiological processes.
Pharmacokinetics
Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for further investigation as potential α1-ar antagonists .
Result of Action
Given its interaction with the α1-ar, it could potentially modulate the receptor’s activity and thereby affect the physiological processes associated with this receptor .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is its selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in animal models. However, one limitation is that this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. One area of interest is its potential as a treatment for addiction, particularly to drugs such as cocaine and methamphetamine. Another area of interest is its potential as a treatment for various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
In conclusion, this compound, also known as this compound, is a selective antagonist of the mGluR5 receptor that has potential applications in the treatment of various neurological disorders. Its selectivity and potential neuroprotective effects make it an interesting target for further research.
Synthesemethoden
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves several steps, starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-methoxyphenyl)acetate. This is then reacted with 1-(2-chloroethyl)piperazine to form the final product, this compound. The overall yield of the synthesis process is around 40%.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for these disorders in humans.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXJKVSSSVMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)




![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)
![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)